molecular formula C15H17N5O2S B5464660 N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide

N-{3-cyano-5-[(dimethylamino)carbonyl]-4-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B5464660
M. Wt: 331.4 g/mol
InChI Key: MDTVWOQVEFMFKJ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a cyano group (-CN), a carbonyl group (C=O), a dimethylamino group ((CH3)2N-), a thienyl group (a sulfur-containing aromatic ring), and a pyrazole group (a five-membered ring containing two nitrogen atoms). These functional groups suggest that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar functional groups are often synthesized through condensation reactions, Michael additions, or nucleophilic substitutions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central pyrazole ring. The presence of the cyano group and the carbonyl group could potentially create a polar molecule, depending on their orientation .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the cyano group could undergo transformations to form amines, carboxylic acids, or amides. The carbonyl group could participate in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of polar functional groups like the cyano and carbonyl groups could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s intended for use as a drug, the mechanism of action would depend on the biological target of the drug .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and the nature of its breakdown products. For instance, compounds containing cyano groups can be toxic, as they can release cyanide under certain conditions .

Future Directions

Future research could explore the potential uses of this compound in various fields, such as medicine or materials science. The functional groups present in the compound suggest that it could be used as a building block for synthesizing a wide range of other compounds .

properties

IUPAC Name

N-[3-cyano-5-(dimethylcarbamoyl)-4-methylthiophen-2-yl]-1-ethylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-5-20-7-6-11(18-20)13(21)17-14-10(8-16)9(2)12(23-14)15(22)19(3)4/h6-7H,5H2,1-4H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTVWOQVEFMFKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C(=C(S2)C(=O)N(C)C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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